molecular formula C17H14ClNO3 B5293967 5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione

5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione

Cat. No.: B5293967
M. Wt: 315.7 g/mol
InChI Key: IRNCKDGZZDUUCO-UHFFFAOYSA-N
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Description

5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5-position and an ethoxyphenylmethyl group at the 1-position of the indole ring, along with a dione functionality at the 2,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyphenylmethyl Group: This step involves the alkylation of the indole nitrogen with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.

    Oxidation to Form the Dione: The final step involves the oxidation of the indole ring to introduce the dione functionality at the 2,3-positions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxyphenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and bases like potassium carbonate.

Major Products

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.

    Reduction Products: Diols and other reduced forms of the compound.

    Substitution Products: Substituted indole derivatives with different functional groups replacing the chloro or ethoxyphenylmethyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Novel Indole Derivatives:

    Catalysis: It can be used as a ligand or catalyst in organic reactions.

Biology

    Antimicrobial Agents: Indole derivatives have shown potential as antimicrobial agents, and this compound can be explored for similar applications.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be investigated for its pharmacological properties and potential as a drug candidate for various diseases.

    Cancer Research: Indole derivatives have shown anticancer activity, and this compound can be explored for its effects on cancer cells.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methylindole-2,3-dione: Similar structure but lacks the ethoxyphenylmethyl group.

    1-[(4-ethoxyphenyl)methyl]indole-2,3-dione: Similar structure but lacks the chloro group.

    5-Bromo-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione is unique due to the combination of the chloro group, ethoxyphenylmethyl group, and dione functionality. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNCKDGZZDUUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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